Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate
Overview
Description
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is an organic compound with the molecular formula C₁₂H₁₃NO₄ and a molecular weight of 235.24 g/mol . It is typically found in a solid powder or crystalline form and is soluble in common organic solvents . This compound is primarily used as an intermediate in organic synthesis for the preparation of other chemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate is commonly synthesized through a nitration reaction involving aniline and ethyl cyclopropanecarboxylate . The reaction typically involves the following steps:
Nitration of Aniline: Aniline is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitroaniline.
Cyclopropanation: The 4-nitroaniline is then reacted with ethyl cyclopropanecarboxylate under basic conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Hydrolysis: Aqueous acid or base solutions.
Major Products Formed
Scientific Research Applications
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form an amino group, which can then participate in various biochemical reactions . The cyclopropane ring provides structural rigidity, which can influence the compound’s interaction with biological targets .
Comparison with Similar Compounds
Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate can be compared with other similar compounds such as:
Ethyl 1-phenylcyclopropanecarboxylate: Lacks the nitro group, making it less reactive in reduction reactions.
Ethyl 1-(4-aminophenyl)cyclopropanecarboxylate: Contains an amino group instead of a nitro group, making it more suitable for further functionalization.
Ethyl 1-(4-methylphenyl)cyclopropanecarboxylate: Contains a methyl group, which affects its reactivity and physical properties.
This compound is unique due to the presence of the nitro group, which provides distinct reactivity and potential for further chemical transformations .
Properties
IUPAC Name |
ethyl 1-(4-nitrophenyl)cyclopropane-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-2-17-11(14)12(7-8-12)9-3-5-10(6-4-9)13(15)16/h3-6H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJUEXRFMHSCFR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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